molecular formula C17H14ClN5O B4109402 5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B4109402
M. Wt: 339.8 g/mol
InChI Key: WZMWVMMWPVAQQO-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a tetrazolo[1,5-a]pyrimidine core, which is fused with chlorophenyl and methoxyphenyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-chlorobenzaldehyde with 4-methoxyphenylhydrazine can form an intermediate hydrazone, which upon cyclization with cyanamide under acidic conditions, yields the desired tetrazolo[1,5-a]pyrimidine compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O/c1-24-12-8-6-11(7-9-12)16-10-15(13-4-2-3-5-14(13)18)19-17-20-21-22-23(16)17/h2-10,16H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMWVMMWPVAQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

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